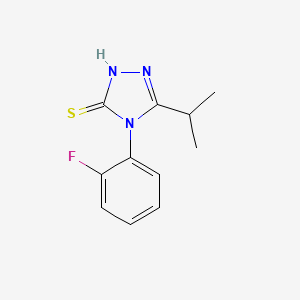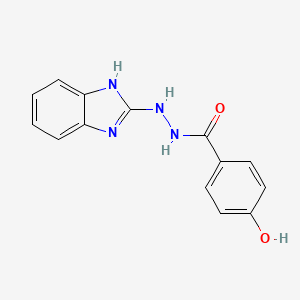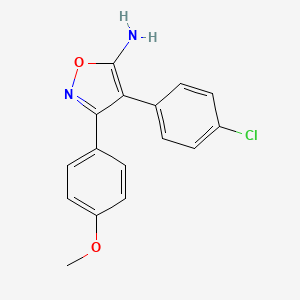![molecular formula C14H11F3N6OS B11052068 6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052068.png)
6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-{5-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURYL}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a complex structure incorporating multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURYL}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the 3,5-dimethyl-1H-pyrazole ring through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Furan ring attachment: The pyrazole derivative is then reacted with furfural in the presence of a base to form the 5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-furyl intermediate.
Triazole-thiadiazole ring formation: The final step involves the cyclization of the intermediate with trifluoromethyl isothiocyanate and hydrazine hydrate to form the triazolo[3,4-b][1,3,4]thiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-{5-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURYL}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-{5-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURYL}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{5-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURYL}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-{5-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURYL}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Triazolopyrimidines: Exhibiting significant pharmacological activities, such as antitumor and anti-inflammatory effects.
Pyrazole derivatives: Widely studied for their therapeutic potential in various diseases.
The uniqueness of 6-{5-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURYL}-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a versatile platform for diverse chemical and biological applications.
Properties
Molecular Formula |
C14H11F3N6OS |
|---|---|
Molecular Weight |
368.34 g/mol |
IUPAC Name |
6-[5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H11F3N6OS/c1-6-9(7(2)19-18-6)5-8-3-4-10(24-8)11-22-23-12(14(15,16)17)20-21-13(23)25-11/h3-4H,5H2,1-2H3,(H,18,19) |
InChI Key |
APCWKJRSMLVPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(O2)C3=NN4C(=NN=C4S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11051986.png)



![7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11052039.png)

![5-hexyl-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11052046.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11052050.png)
![Prop-2-en-1-yl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11052051.png)

![9-chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11052059.png)
![2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11052062.png)
![7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline](/img/structure/B11052070.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052084.png)
